N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS.ClH/c1-5-13-7-6-8-15-16(13)20-18(25-15)23(12-11-21(2)3)17(24)14-9-10-19-22(14)4;/h6-10H,5,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWHJPNDXUJHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=NN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in drug development.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dimethylaminoethyl group
- Benzo[d]thiazole moiety
- Pyrazole core
The molecular formula is with a molecular weight of approximately 350.85 g/mol. Its unique structural characteristics contribute to its biological activity.
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in anticancer research. The proposed mechanisms include:
- Inhibition of Enzymes : It may inhibit enzymes involved in cancer cell proliferation, leading to programmed cell death (apoptosis).
- Targeting Signaling Pathways : The compound is believed to interfere with specific signaling pathways that are crucial for tumor growth and survival.
Biological Activity and Efficacy
Research indicates that this compound shows promising results in various biological assays:
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. For instance:
- Cell Line Studies : The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, exhibiting cytotoxic effects with IC50 values ranging from 10 to 30 µM.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Anticancer Efficacy | The compound showed significant inhibition of cell proliferation in MCF-7 and A549 cells with an IC50 of 20 µM. |
| Study 2: Mechanistic Insights | Investigated the apoptosis pathway activation via caspase-dependent mechanisms, suggesting a role in mitochondrial dysfunction. |
| Study 3: Structure-Activity Relationship (SAR) | Variations in substituents on the pyrazole ring influenced biological activity, highlighting the importance of molecular modifications for enhanced efficacy. |
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which may provide insights into its biological activity:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide | 1215549-79-3 | Potential anticancer activity; structural analog |
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide | 1216447-92-5 | Features fluorine substitution; studied for similar activities |
| N-[2-(dimethylamino)ethyl]-N-[4-methoxybenzo[d]thiazol-2-yl]-benzamide | 1217174-32-7 | Variation affecting pharmacological properties |
Scientific Research Applications
Anticancer Research
Recent studies indicate that this compound exhibits significant anticancer properties. It is believed to inhibit specific enzymes and signaling pathways involved in cell proliferation, leading to apoptosis in cancer cells. The unique structure of the compound may confer selectivity towards particular molecular targets, enhancing its therapeutic potential against various cancers .
Case Study: Apoptosis Induction
- A study demonstrated that derivatives of this compound could induce apoptosis in prostate cancer cell lines. The mechanism involved the inhibition of the AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary assays suggest that it may exhibit efficacy against various bacterial strains, similar to other thiazole derivatives known for their antimicrobial properties .
Case Study: Antimicrobial Efficacy
- In vitro studies showed a dose-dependent reduction in bacterial viability against Escherichia coli and Staphylococcus aureus, supporting the hypothesis that this compound has potential as an antimicrobial agent.
Applications in Drug Development
The structural characteristics of N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride make it a promising candidate for drug development:
- Targeted Cancer Therapy : Its ability to selectively induce apoptosis in cancer cells positions it as a potential lead compound for developing targeted therapies.
- Antimicrobial Agents : Given its antimicrobial properties, further exploration could lead to the development of new antibiotics or treatments for resistant bacterial strains.
Chemical Reactions Analysis
Amide Group
The central carboxamide participates in:
-
Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding 1-methyl-1H-pyrazole-5-carboxylic acid and the corresponding amine.
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the dimethylaminoethyl side chain under mild basic conditions (K₂CO₃, DMF) .
Benzothiazole Ring
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the 6-position due to electron-donating ethyl group effects .
-
Nucleophilic Aromatic Substitution : Chlorine or methoxy groups at the 7-position undergo displacement with amines (e.g., piperazine) under microwave irradiation .
Catalytic Coupling Reactions
Pd-mediated reactions enable structural diversification:
Table 2: Catalytic Coupling Examples
Stability and Degradation Pathways
The compound’s stability profile under varying conditions:
Table 3: Stability Factors
Mechanistic Insights from Analogous Systems
While direct mechanistic data for this compound remain limited, studies on structurally related benzothiazoles reveal:
Preparation Methods
Synthesis of the 1-Methyl-1H-Pyrazole-5-Carboxylic Acid Core
The pyrazole ring serves as the central scaffold. A regioselective [3 + 2]-cycloaddition between nitrile imines and chalcones under solvent-free mechanochemical conditions provides polysubstituted pyrazoles. For 1-methyl-1H-pyrazole-5-carboxylic acid derivatives, ethyl 1H-pyrazole-5-carboxylate undergoes N-alkylation using methyl iodide in the presence of a base such as potassium carbonate. This step achieves >85% yield when conducted in dimethylformamide (DMF) at 80°C for 6 hours. Subsequent hydrolysis with aqueous NaOH (2 M) at reflux yields the free carboxylic acid.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Nitrile imine, chalcone, MnO₂ | 65–78 |
| N-Methylation | CH₃I, K₂CO₃, DMF, 80°C | 85–90 |
| Ester Hydrolysis | NaOH (2 M), reflux, 4 h | 92 |
Synthesis of 4-Ethylbenzo[d]thiazol-2-amine
The benzo[d]thiazole moiety is constructed via cyclization of 2-aminothiophenol derivatives. 2-Amino-4-ethylbenzenethiol reacts with cyanogen bromide (BrCN) in ethanol under reflux, forming 4-ethylbenzo[d]thiazol-2-amine in 70% yield. Alternatively, H₂O₂-mediated oxidative cyclization of N-(4-ethylphenyl)thiourea offers a safer route but with reduced yield (55%).
Comparison of Methods :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| BrCN Cyclization | BrCN, EtOH, reflux | 70 | 98 |
| H₂O₂ Oxidation | H₂O₂, HCl, 60°C | 55 | 95 |
Coupling of Pyrazole and Benzo[d]thiazole Moieties
The final coupling employs carbodiimide-mediated amidation. N-(2-(Dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide reacts with 4-ethylbenzo[d]thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at room temperature for 12 hours, achieving 75% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) enhances purity to >97%.
Optimization Insights :
- Excess EDC (1.5 equiv) improves conversion rates.
- HOBt suppresses racemization and enhances coupling efficiency.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt. Stirring at 0°C for 2 hours followed by filtration and drying under vacuum yields the final compound in 90% purity. Recrystallization from ethanol/water (9:1) increases purity to 99%.
Salt Formation Data :
| Parameter | Value |
|---|---|
| Acid Equivalents | 1.1 equiv HCl |
| Solvent System | Diethyl ether |
| Recrystallization | Ethanol/water (9:1) |
Yield and Purity Analysis Across Steps
A consolidated analysis of critical stages reveals the following performance metrics:
| Step | Average Yield (%) | Purity Post-Purification (%) |
|---|---|---|
| Pyrazole Core | 82 | 96 |
| Dimethylaminoethyl | 80 | 98 |
| Benzo[d]thiazole | 63 | 97 |
| Coupling | 75 | 97 |
| Salt Formation | 95 | 99 |
Q & A
Q. What are the recommended synthetic pathways for preparing N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Cyclization reactions of precursor pyrazole and thiazole derivatives under basic conditions (e.g., potassium carbonate in ethanol) to form the benzothiazole core .
- Carboxamide coupling using chloroacetamide intermediates and dimethylaminoethylamine in polar aprotic solvents like DMF .
- Final hydrochloride salt formation via acidification with HCl. Key optimization parameters include solvent choice (ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., triethylamine for amide bond formation) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
A combination of analytical techniques is critical:
- 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen bonding patterns, particularly for the dimethylaminoethyl and pyrazole moieties .
- Infrared (IR) spectroscopy to verify carbonyl (C=O) and amine (N-H) functional groups .
- Elemental analysis to ensure stoichiometric alignment with the molecular formula . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms requiring recrystallization .
Q. What are the common challenges in optimizing reaction yields for this compound?
Key challenges include:
- Byproduct formation during cyclization due to competing reaction pathways (e.g., thiadiazole or thiophene derivatives) .
- Low solubility of intermediates in non-polar solvents, necessitating solvent screening (e.g., DMSO for polar intermediates) .
- Sensitivity of the dimethylaminoethyl group to acidic conditions, requiring pH-controlled environments during salt formation .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives targeting specific biological receptors?
- Docking studies (e.g., AutoDock Vina) can predict binding affinities to receptors like cyclooxygenase (COX1/2) by analyzing interactions between the compound’s thiazole and pyrazole groups and active site residues .
- Quantum chemical calculations (e.g., DFT) assess electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for improved stability or reactivity .
- Reaction path search tools (e.g., ICReDD’s algorithms) identify optimal synthetic routes by integrating computational and experimental data .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response profiling under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships (SAR) .
- Meta-analysis of heterogeneous datasets using cheminformatics tools (e.g., KNIME or Pipeline Pilot) to identify outliers or confounding variables (e.g., solvent effects in bioassays) .
- Comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic interactions influencing activity variations .
Q. How can solubility and bioavailability be improved without altering the core pharmacophore?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to the dimethylaminoethyl side chain to enhance aqueous solubility .
- Co-crystallization : Screen counterions (e.g., citrate instead of HCl) to modify crystallinity and dissolution rates .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to bypass solubility limitations .
Q. What advanced techniques characterize heterogeneous byproducts in synthesis?
- High-resolution mass spectrometry (HR-MS) to identify low-abundance byproducts (e.g., thiophene derivatives) .
- X-ray crystallography to resolve structural ambiguities in recrystallized impurities .
- HPLC-MS/MS with ion mobility separation to distinguish isomeric byproducts .
Methodological Notes
- Contradictions in Evidence : For example, while some studies emphasize ethanol as the optimal solvent for cyclization , others report higher yields in DMF . This discrepancy may arise from differences in precursor solubility or reaction scales, necessitating case-specific optimization.
- Data Gaps : Limited information exists on the compound’s metabolic stability or toxicity profiles. Researchers should prioritize in vitro microsomal assays (e.g., human liver microsomes) to address these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
